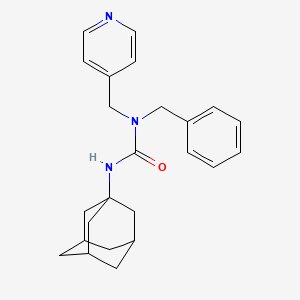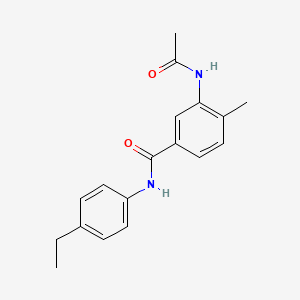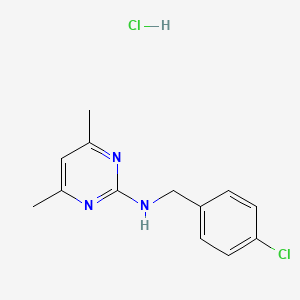amino]-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4171539.png)
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide
Übersicht
Beschreibung
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide, also known as TAK-733, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. This compound has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the activity of the oncogenic protein BRAF.
Wirkmechanismus
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide works by inhibiting the activity of the MAPK pathway, which is a signaling pathway that is commonly activated in cancer cells. Specifically, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide targets the protein BRAF, which is commonly mutated in several types of cancer. By inhibiting the activity of BRAF, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide can prevent the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide has been shown to have several biochemical and physiological effects. In preclinical studies, 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide has also been shown to inhibit the activity of the MAPK pathway in cancer cells, leading to decreased cell proliferation and increased sensitivity to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide in lab experiments is its specificity for the BRAF protein. This allows researchers to specifically target the MAPK pathway in cancer cells without affecting normal cells. However, one limitation of using 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide is its potential toxicity, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide. One area of interest is the development of new combination therapies that include 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide. Another area of interest is the development of new formulations of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide that may improve its efficacy and reduce its toxicity. Additionally, further research is needed to fully understand the mechanisms of action of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide and its potential use in other types of cancer.
Wissenschaftliche Forschungsanwendungen
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide has been studied extensively for its potential use in cancer therapy. It has been shown to be effective in inhibiting the activity of the oncogenic protein BRAF, which is commonly mutated in several types of cancer, including melanoma and colorectal cancer. 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide has also been shown to be effective in combination with other cancer therapies, including MEK inhibitors and chemotherapy.
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methyl-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5S/c1-14-3-8-18(25(27)28)13-20(14)23-21(26)15-4-9-17(10-5-15)24(2)31(29,30)19-11-6-16(22)7-12-19/h3-13H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREOAGFTHVSCQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4171457.png)
![2-(2-chlorophenoxy)-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4171458.png)
![N-(4-{2-[(4-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B4171462.png)
![2-[(4-chlorophenyl)thio]-4-methoxy-6-(1-piperidinyl)-1,3,5-triazine](/img/structure/B4171489.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4171491.png)
![methyl 4-({[(4,6-diamino-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4171492.png)
![1-allyl-5-bromo-3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4171493.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4171496.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-2,6-dimethoxyphenol](/img/structure/B4171501.png)
![2,4-dichloro-6-({4-[3-(methylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenol](/img/structure/B4171508.png)



